REACTION_CXSMILES
|
C(OC(N1C2SC(C(O)=O)=CC=2C([NH:17][C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=N1)C)C.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C1(NN)C=CC=CC=1.C(N(CC)CC)C>CN(C)C=O>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][C:19]([C:18]([NH2:17])=[O:27])=[CH:20][CH:21]=1 |f:1.2|
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Name
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1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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Quantity
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0.3 g
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Type
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reactant
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Smiles
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C(C)OC(C)N1N=C(C2=C1SC(=C2)C(=O)O)NC(C2=CC=C(C=C2)OC)=O
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Name
|
|
Quantity
|
0.247 g
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Type
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reactant
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Smiles
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F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
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Name
|
|
Quantity
|
0.151 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NN
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Name
|
|
Quantity
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3.85 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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0.322 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at a temperature in the region of 60° C. for 15 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is then evaporated off under vacuum
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Type
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ADDITION
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Details
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the residual oil is diluted with 15 mL of ethyl acetate and 10 mL of water
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Type
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CUSTOM
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Details
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The aqueous phase is isolated
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Type
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EXTRACTION
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Details
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after which it is extracted with ethyl acetate (3×15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue is purified by flash chromatography on silica gel
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Type
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WASH
|
Details
|
eluting with a 1:1 ethyl acetate/heptane mixture
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Type
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CUSTOM
|
Details
|
The product obtained in oil form (0.310 g, 84%, Rf=0.47 (1:9 MeOH/dichloromethane))
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Type
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CUSTOM
|
Details
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is placed without further purification in 5 mL of tetrahydrofuran
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Type
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TEMPERATURE
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Details
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The reaction mixture is then heated at a temperature in the region of 50° C. for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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is then cooled to room temperature
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Type
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ADDITION
|
Details
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15 mL of water are then added to the mixture
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Type
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CUSTOM
|
Details
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The tetrahydrofuran is evaporated off
|
Type
|
CUSTOM
|
Details
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The precipitate formed
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Type
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FILTRATION
|
Details
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is filtered off
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
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The beige-colored solid is dried in an oven at a temperature in the region of 60° C. under vacuum
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Type
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DISSOLUTION
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Details
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The dry solid is then dissolved in acetone
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Type
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CUSTOM
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Details
|
precipitated from heptane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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COC1=CC=C(C(=O)N)C=C1
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |